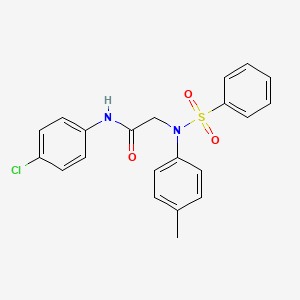![molecular formula C21H28F2N2O B6113849 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113849.png)
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CP-154,526, is a selective antagonist for the neuropeptide corticotropin-releasing factor (CRF). It is a synthetic compound that has been used in scientific research to study the role of CRF in various physiological and pathological processes.
Wirkmechanismus
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one acts as a selective antagonist for the CRF1 receptor, which is the primary receptor for CRF in the brain. By blocking the binding of CRF to its receptor, 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the body's stress response.
Biochemical and Physiological Effects:
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, decreasing stress-induced activation of the HPA axis, and inhibiting the development of drug-seeking behavior in addiction models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its selectivity for the CRF1 receptor, which allows for precise modulation of CRF signaling. However, one limitation is that it may not fully replicate the complex interactions of CRF with other neuropeptides and neurotransmitters in vivo.
Zukünftige Richtungen
Future research using 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could focus on investigating the role of CRF in other physiological and pathological processes, such as inflammation, metabolism, and immune function. Additionally, the development of more selective CRF antagonists could provide further insights into the complex signaling pathways involved in stress-related disorders.
Synthesemethoden
The synthesis of 2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the reaction of cyclopentylmethylamine with 2,3-difluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 1,3-diaminopropane to yield the spirocyclic product, which is subsequently reduced to the final compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been used extensively in scientific research to study the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has also been used to investigate the neurobiological mechanisms of CRF signaling in the central nervous system.
Eigenschaften
IUPAC Name |
2-(cyclopentylmethyl)-7-[(2,3-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N2O/c22-18-8-3-7-17(19(18)23)14-25-11-4-9-21(20(25)26)10-12-24(15-21)13-16-5-1-2-6-16/h3,7-8,16H,1-2,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNQSISCFZCVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC3(C2)CCCN(C3=O)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6113772.png)
![methyl (5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B6113779.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6113785.png)

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide](/img/structure/B6113793.png)
![6-oxo-1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6113799.png)
![3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6113807.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6113817.png)
![3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6113822.png)
![N-cyclopropyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6113828.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B6113836.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6113856.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6113870.png)
![N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B6113878.png)